2-(4-Chloro-2-methylphenoxy)ethanamine hydrochloride

Description

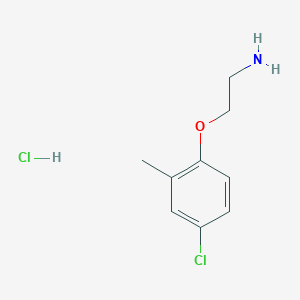

2-(4-Chloro-2-methylphenoxy)ethanamine hydrochloride is a substituted phenethylamine derivative with the molecular formula C₉H₁₁Cl₂NO. The compound features a phenoxy ring substituted with a chlorine atom at the para position and a methyl group at the ortho position, linked to an ethylamine backbone via an ether bond.

Properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c1-7-6-8(10)2-3-9(7)12-5-4-11;/h2-3,6H,4-5,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCXITGJAWNESQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Chloro-2-methylphenoxy)ethanamine hydrochloride typically involves the reaction of 4-chloro-2-methylphenol with ethylene oxide to form 2-(4-chloro-2-methylphenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(4-chloro-2-methylphenoxy)ethanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

2-(4-Chloro-2-methylphenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its role as a growth regulator.

Medicine: It is explored for its potential therapeutic effects, including antitumor activity.

Industry: The compound is used in the production of herbicidal ionic liquids, which are more efficient and environmentally friendly

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a synthetic auxin, it mimics the action of natural plant hormones, leading to uncontrolled growth and eventually plant death. This mechanism is similar to other growth regulators like dicamba and 2,4-D .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Key Observations :

- Electron-Withdrawing Groups : Chlorine and bromine () enhance lipophilicity and metabolic stability, whereas methoxy groups () increase polarity .

- Stability: Sulfur-containing substituents (e.g., 4-SC₃H₇ in 2C-T-7) improve thermal stability, as noted in freeze-thaw studies .

Pharmacological and Functional Comparison

Key Observations :

- Receptor Specificity: Phenoxy-substituted amines (e.g., ) often target serotonin receptors due to structural mimicry of endogenous ligands .

- Analytical Utility : 2C-T-7’s colorimetric reactivity (e.g., Marquis test) enables rapid identification in forensic toxicology .

Biological Activity

2-(4-Chloro-2-methylphenoxy)ethanamine hydrochloride is an organic compound with the molecular formula C9H12ClNO. It is primarily recognized for its potential biological activities, particularly in the fields of pharmacology and agriculture. This compound serves as a synthetic auxin, mimicking natural plant hormones, and is studied for its role as a growth regulator and potential therapeutic agent.

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. As a synthetic auxin, it promotes cell elongation and division, leading to uncontrolled growth in plants, similar to other herbicides like dicamba and 2,4-D. This property makes it useful in agricultural applications where regulation of plant growth is desired.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been shown to inhibit the growth of certain bacterial strains, making it a candidate for further studies in antimicrobial therapy.

Antitumor Activity

In addition to its agricultural applications, this compound has been explored for its antitumor properties . Preliminary studies suggest that it may inhibit tumor cell proliferation, indicating potential use in cancer treatment . The specific mechanisms underlying this activity are still under investigation, but initial findings are promising.

Case Studies and Clinical Data

A review of related compounds shows that structural analogs of this compound have been evaluated for their biological effects. For instance, compounds with similar phenoxy groups have demonstrated varying degrees of cytotoxicity against cancer cell lines .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Biological Activity | IC50 (µg/mL) |

|---|---|---|

| This compound | Antimicrobial, Antitumor | Not yet determined |

| 4-Chloro-2-methylphenoxyacetic acid (MCPA) | Herbicidal, Potentially toxic | Not applicable |

| 2-Methyl-4-chlorophenoxyacetic acid | Herbicidal | IC50 = 1.61 ± 1.92 |

Toxicological Data

Toxicological studies have highlighted the potential risks associated with exposure to chlorophenoxy compounds. For example, cases of poisoning from similar compounds have reported symptoms ranging from mild gastrointestinal distress to severe outcomes such as renal dysfunction and coma . Such findings underscore the importance of understanding the safety profiles of compounds like this compound.

Q & A

Q. Key Variables :

- Temperature : Amination at 80–100°C improves conversion rates but risks side reactions like oxidation.

- Catalysts : Acidic catalysts (e.g., HCl) enhance salt formation efficiency .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) increase intermediate solubility but may complicate purification.

Q. Yield Optimization :

- Use inert atmospheres (N₂) to prevent oxidation of the amine intermediate.

- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .

Basic Question: Which analytical techniques are critical for characterizing purity and structural integrity?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) :

- HRMS validates molecular formula (e.g., C₉H₁₂ClNO·HCl) and detects impurities via fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies .

- HPLC-PDA : Quantifies purity (>95% for pharmacological assays) and identifies byproducts from incomplete reactions .

Advanced Question: How do structural modifications (e.g., halogen substitution) alter biological activity, and how can researchers resolve contradictory SAR data?

Answer:

Comparative Analysis :

Q. Resolving Data Contradictions :

- Dose-Response Studies : Confirm whether discrepancies arise from non-linear pharmacokinetics.

- Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled analogs) to differentiate direct receptor interactions from off-target effects.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and rationalizes observed activity differences .

Q. Example :

| Compound | Substituent Position | IC₅₀ (nM) | Source |

|---|---|---|---|

| 2-(4-Chloro-2-methylphenoxy) | 4-Cl, 2-CH₃ | 120 | |

| 2-(3-Chloro-4-fluorophenoxy) | 3-Cl, 4-F | 85 |

Advanced Question: What strategies mitigate instability of the hydrochloride salt in aqueous solutions during biological assays?

Answer:

Instability Factors :

- Hydrolysis : The amine group may hydrolyze in acidic/basic conditions.

- Oxidation : Electron-rich aromatic rings are prone to radical-mediated degradation.

Q. Mitigation Methods :

Q. Validation :

- Stability-Indicating HPLC : Monitor degradation products over 24–72 hours under assay conditions .

Advanced Question: How can researchers design experiments to elucidate the compound’s mechanism of action in neurotransmitter systems?

Answer:

Experimental Design :

Receptor Profiling :

- Radioligand Displacement : Screen against serotonin (5-HT₁A/₂A), dopamine (D₂/D₃), and adrenergic (α₁/β₂) receptors using ³H-labeled antagonists .

- Functional Assays : Measure cAMP accumulation (for GPCRs) or calcium flux (e.g., FLIPR® assays) .

In Vivo Models :

- Rodent Behavioral Tests : Tail-flick (pain response) and forced swim tests (antidepressant activity) correlate receptor affinity with phenotypic outcomes .

Knockdown/CRISPR : Silence candidate receptors in cell lines to confirm target specificity .

Q. Data Interpretation :

- Correlation Analysis : Link receptor binding constants (Kᵢ) to EC₅₀ values in functional assays.

- Pathway Analysis : RNA-seq or phosphoproteomics identifies downstream signaling nodes (e.g., MAPK/ERK) .

Basic Question: What are the best practices for synthesizing and handling this compound to ensure reproducibility?

Answer:

Synthesis Protocols :

- Standardized Conditions : Document exact molar ratios (e.g., 1:1.2 phenol:ethylene oxide), reaction times, and purification steps (e.g., column chromatography with silica gel).

- Quality Control : Validate each intermediate via melting point, NMR, and MS before proceeding to the next step .

Q. Handling :

- Moisture Control : Use anhydrous solvents and gloveboxes for amine-sensitive reactions.

- Safety : PPE (gloves, goggles) is mandatory due to hydrochloride’s irritant properties; neutralize spills with NaHCO₃ .

Q. Tables for Key Comparisons :

Q. Table 1: Halogen Substitution Effects on Bioactivity

| Compound | Substituent | LogP | IC₅₀ (nM) | Source |

|---|---|---|---|---|

| 2-(4-Cl-2-Me-phenoxy) | Cl, CH₃ | 2.1 | 120 | |

| 2-(5-Br-pyridin-2-yl) | Br | 1.8 | 95 | |

| 2-(4-F-benzyl) | F | 1.5 | 210 |

Q. Table 2: Stability in Aqueous Buffers

| Condition (pH) | Degradation Half-Life (h) |

|---|---|

| pH 3.0 (HCl) | 6.2 |

| pH 7.4 (PBS) | 48.5 |

| pH 9.0 (NaHCO₃) | 2.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.